

Validating GPR55 Inhibition: A Comparative Guide to Biochemical Assays for ML191

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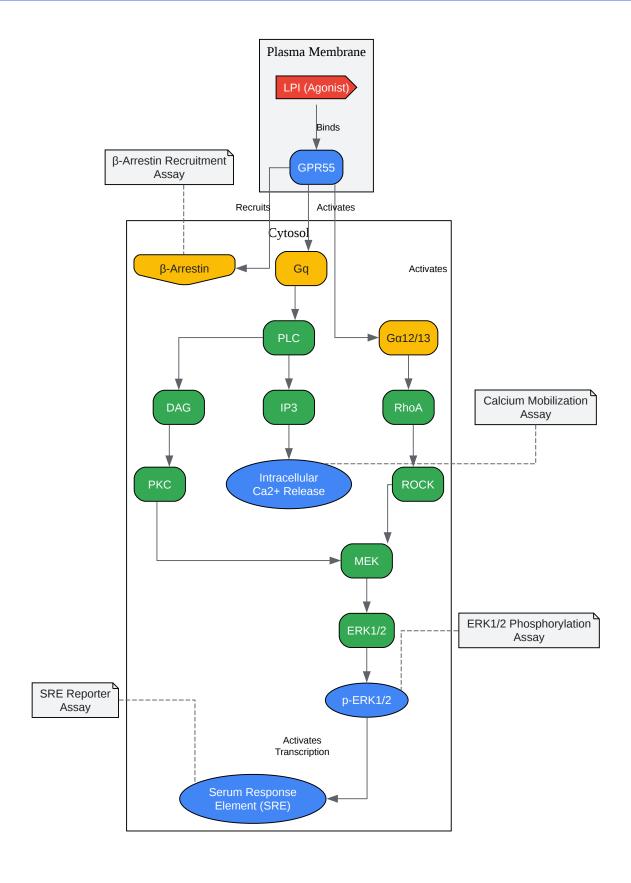
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biochemical assays used to validate the inhibitory activity of **ML191** on G protein-coupled receptor 55 (GPR55). Detailed experimental protocols and supporting data for **ML191** and other relevant GPR55 inhibitors are presented to aid in the selection of appropriate validation methods.

GPR55, a receptor implicated in various physiological processes including pain, inflammation, and cancer, has emerged as a promising therapeutic target.[1][2] The small molecule **ML191** has been identified as a potent and selective antagonist of GPR55.[3] This guide outlines the principal biochemical assays employed to characterize the GPR55-inhibitory activity of **ML191**, offering a comparative analysis with other known inhibitors such as ML192 and ML193.

GPR55 Signaling and Points of Assay Intervention

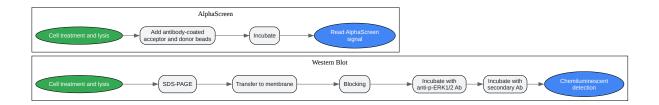
GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events. [2][4] These pathways provide multiple opportunities to measure receptor inhibition. Key signaling events include the coupling to $G\alpha12/13$ and Gq proteins, leading to the activation of RhoA and phospholipase C (PLC), respectively. [1][5][6] Downstream effects include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium. [1][5] Additionally, agonist-induced GPR55 activation leads to the recruitment of β -arrestin. [7] Biochemical assays are designed to quantify the modulation of these specific signaling nodes by antagonists like **ML191**.











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